molecular formula C9H12N2O2 B13041434 (S)-2-Amino-3-(5-methylpyridin-3-YL)propanoicacid2hcl

(S)-2-Amino-3-(5-methylpyridin-3-YL)propanoicacid2hcl

Cat. No.: B13041434
M. Wt: 180.20 g/mol
InChI Key: CPKQBVYCIFWHTC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(5-methylpyridin-3-YL)propanoicacid2hcl is a chiral amino acid derivative that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a methyl group, which contributes to its distinct chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(5-methylpyridin-3-YL)propanoicacid2hcl typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a halogenated pyridine derivative with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(5-methylpyridin-3-YL)propanoicacid2hcl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The pyridine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-2-Amino-3-(5-methylpyridin-3-YL)propanoicacid2hcl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(5-methylpyridin-3-YL)propanoicacid2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(5-methylpyridin-2-YL)propanoicacid2hcl: A similar compound with a different substitution pattern on the pyridine ring.

    (S)-2-Amino-3-(4-methylpyridin-3-YL)propanoicacid2hcl: Another derivative with a methyl group at a different position on the pyridine ring.

Uniqueness

(S)-2-Amino-3-(5-methylpyridin-3-YL)propanoicacid2hcl is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(2S)-2-amino-3-(5-methylpyridin-3-yl)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6-2-7(5-11-4-6)3-8(10)9(12)13/h2,4-5,8H,3,10H2,1H3,(H,12,13)/t8-/m0/s1

InChI Key

CPKQBVYCIFWHTC-QMMMGPOBSA-N

Isomeric SMILES

CC1=CC(=CN=C1)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=CC(=CN=C1)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.